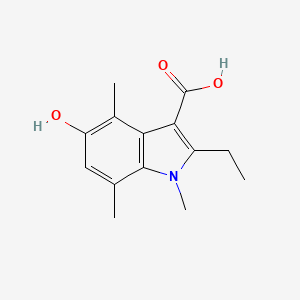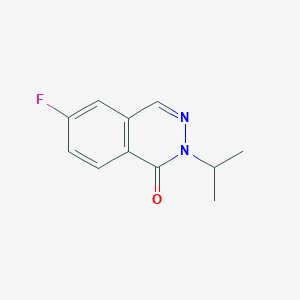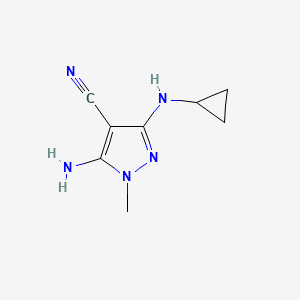![molecular formula C10H15N5 B13221278 2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13221278.png)
2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrrolo[2,3-d]pyrimidine core with a butan-2-yl group at the 2-position and a hydrazinyl group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyrimidine derivatives and suitable reagents.
Introduction of the Butan-2-yl Group: This step involves the alkylation of the pyrrolo[2,3-d]pyrimidine core using butan-2-yl halides under basic conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced through a nucleophilic substitution reaction using hydrazine or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
化学反応の分析
Types of Reactions
2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The pyrrolo[2,3-d]pyrimidine core can be reduced under specific conditions to yield dihydropyrrolo[2,3-d]pyrimidine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Azo and azoxy derivatives.
Reduction: Dihydropyrrolo[2,3-d]pyrimidine derivatives.
Substitution: Various substituted pyrrolo[2,3-d]pyrimidine derivatives.
科学的研究の応用
2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.
作用機序
The mechanism of action of 2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine involves the inhibition of specific molecular targets, such as Src family kinases. These kinases play a crucial role in various signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can interfere with the signaling pathways, leading to the suppression of cancer cell proliferation and survival .
類似化合物との比較
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: The parent compound without the butan-2-yl and hydrazinyl groups.
Pyrazolo[3,4-d]pyrimidine: A similar heterocyclic compound with a pyrazole ring fused to the pyrimidine core.
Thieno[2,3-d]pyrimidine: A compound with a thiophene ring fused to the pyrimidine core.
Uniqueness
2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both the butan-2-yl and hydrazinyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for targeted interactions with specific molecular targets, making it a valuable compound for scientific research and therapeutic development .
特性
分子式 |
C10H15N5 |
|---|---|
分子量 |
205.26 g/mol |
IUPAC名 |
(2-butan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C10H15N5/c1-3-6(2)8-13-9-7(4-5-12-9)10(14-8)15-11/h4-6H,3,11H2,1-2H3,(H2,12,13,14,15) |
InChIキー |
ACHGZZTXCCARRK-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=NC2=C(C=CN2)C(=N1)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(2,6-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13221206.png)



![1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid](/img/structure/B13221224.png)


![1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine](/img/structure/B13221237.png)




